Quantifying the Impact of Benzyloxymethyl Substitution on Lipophilicity (LogP)
The addition of the benzyloxymethyl group to the 4-fluoropiperidine core results in a substantial increase in lipophilicity, a key determinant for blood-brain barrier (BBB) penetration and membrane interaction . 4-[(Benzyloxy)methyl]-4-fluoropiperidine hydrochloride exhibits a calculated LogP of 1.62 . This represents a significant shift compared to simpler 4-fluoropiperidine hydrochloride, which has a reported LogP of 0.016 for the free base [1] or 1.84 for its hydrochloride salt [2], demonstrating the benzyloxymethyl group's dominant role in modulating this critical property.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.62 |
| Comparator Or Baseline | 4-Fluoropiperidine free base: LogP = 0.016 [1]; 4-Fluoropiperidine HCl: LogP = 1.84 [2] |
| Quantified Difference | Target compound LogP is ~1.6 units higher than 4-fluoropiperidine free base and within a similar range to the HCl salt, but with added bulk. |
| Conditions | Calculated/Predicted LogP values (conditions unspecified by vendors). |
Why This Matters
The intermediate LogP value suggests a balanced lipophilicity that can enhance passive membrane permeability while potentially maintaining aqueous solubility, a crucial profile for CNS drug candidates.
- [1] Chembase. 4-fluoropiperidine. CAS 57395-89-8. View Source
- [2] BOC Sciences. 4-Fluoropiperidine hydrochloride. CAS 57395-89-8. View Source
